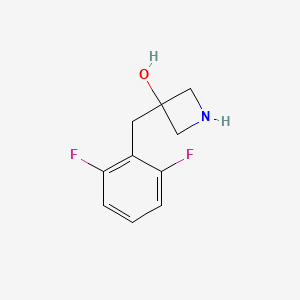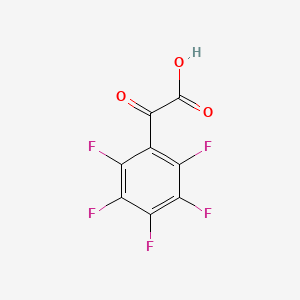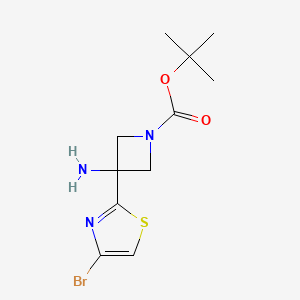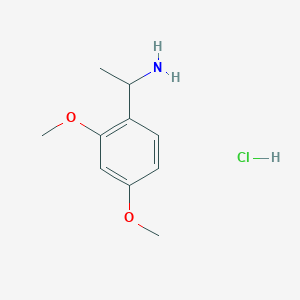
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride is a fluorinated organic compound with the molecular formula C3H2F5O2S. It is known for its high reactivity and is used in various chemical synthesis processes. The presence of multiple fluorine atoms imparts unique chemical properties to the compound, making it valuable in both industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride with fluoride sources under controlled conditions . The reaction typically requires anhydrous conditions and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the compound is often produced through electrochemical fluorination processes. This method involves the anodic fluorination of sulfolane derivatives, which results in the formation of the desired sulfonyl fluoride compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, phenoxides, and enolates to form sulfonamides, aryl sulfonates, and alkenyl sulfonates, respectively.
Hydrolysis: Under basic conditions, the compound can be hydrolyzed to form sulfonic acids and fluoride ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, phenoxides, and enolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Basic hydrolysis can be performed using aqueous sodium hydroxide or potassium hydroxide solutions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as the sulfonylation of proteins and peptides.
Medicine: It is explored for its potential use in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,2,3,3,3-pentafluoropropane-1-sulfonyl fluoride exerts its effects involves the formation of strong covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group acts as an electrophile, facilitating the substitution reactions with nucleophiles. This reactivity is primarily due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the sulfonyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonafluorobutanesulfonyl Fluoride:
Trifluoromethanesulfonyl Fluoride: Known for its use in triflation reactions, it is another sulfonyl fluoride with high reactivity.
Uniqueness
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of five fluorine atoms on the propane backbone makes it highly reactive and suitable for specialized applications in both research and industry.
Propriétés
Formule moléculaire |
C3H2F6O2S |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoropropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H2F6O2S/c4-2(5,3(6,7)8)1-12(9,10)11/h1H2 |
Clé InChI |
DGUGNGIXAZWDEJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


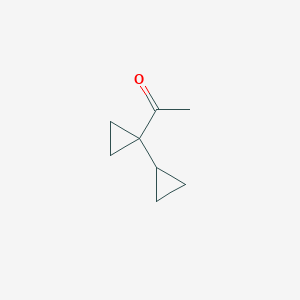
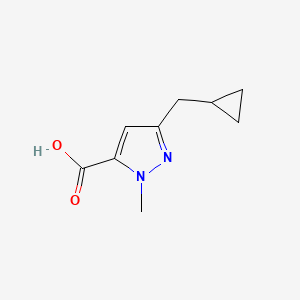

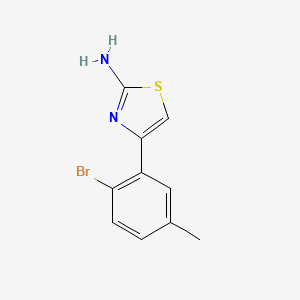
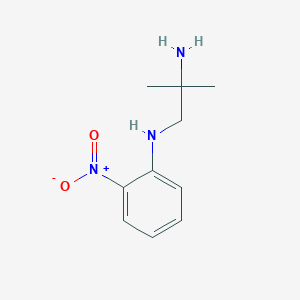

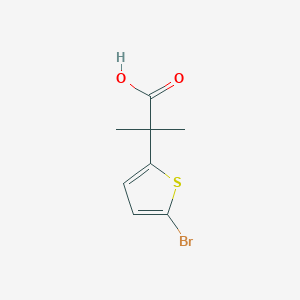
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
